![molecular formula C10H5F3N2 B14271105 Propanedinitrile, [4-(trifluoromethyl)phenyl]- CAS No. 155395-64-5](/img/structure/B14271105.png)
Propanedinitrile, [4-(trifluoromethyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedinitrile, also known by its systematic name 4-(trifluoromethyl)benzonitrile , has the chemical formula C10H5F3N2 . It is a colorless to pale yellow crystalline compound. Here’s a brief introduction:
Chemical Name: Propanedinitrile, [4-(trifluoromethyl)phenyl]-
CAS Number: 155395-64-5
Molecular Weight: 210.16 g/mol
Méthodes De Préparation
Synthetic Routes:: Propanedinitrile can be synthesized through various routes. One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride, followed by dehydration. The reaction proceeds as follows:
4-(trifluoromethyl)benzaldehyde+hydroxylamine hydrochloride→Propanedinitrile
Industrial Production:: Industrial production methods typically involve large-scale reactions using optimized conditions. specific industrial processes for propanedinitrile are not widely documented.
Analyse Des Réactions Chimiques
Propanedinitrile undergoes several types of reactions:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile group yields primary amines.
Substitution: Propanedinitrile can undergo nucleophilic substitution reactions.
Oxidation: Use strong oxidizing agents like potassium permanganate (KMnO).
Reduction: Employ reducing agents such as lithium aluminum hydride (LiAlH).
Substitution: Nucleophiles like ammonia or alkylamines can replace the nitrile group.
- Oxidation: 4-(trifluoromethyl)benzoic acid
- Reduction: 4-(trifluoromethyl)benzylamine
Applications De Recherche Scientifique
Propanedinitrile finds applications in various fields:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Investigated for its potential biological activity.
Medicine: Studied for drug development.
Industry: Employed in the production of specialty chemicals.
Mécanisme D'action
The exact mechanism of propanedinitrile’s effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
Propanedinitrile’s uniqueness lies in its trifluoromethyl-substituted phenyl group. Similar compounds include benzonitriles and other nitrile derivatives.
Remember that this compound’s applications and properties continue to evolve as scientific knowledge advances
Propriétés
Numéro CAS |
155395-64-5 |
|---|---|
Formule moléculaire |
C10H5F3N2 |
Poids moléculaire |
210.15 g/mol |
Nom IUPAC |
2-[4-(trifluoromethyl)phenyl]propanedinitrile |
InChI |
InChI=1S/C10H5F3N2/c11-10(12,13)9-3-1-7(2-4-9)8(5-14)6-15/h1-4,8H |
Clé InChI |
JCRHSXFVPQBYJT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C#N)C#N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


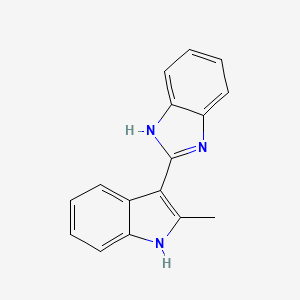
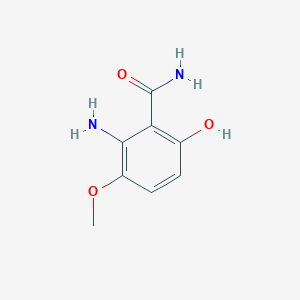


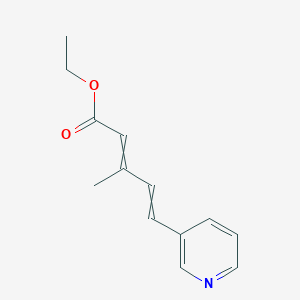
silane](/img/structure/B14271067.png)
![N,N'-[Methylenedi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14271073.png)
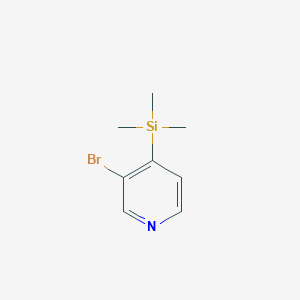
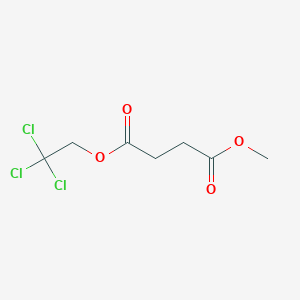
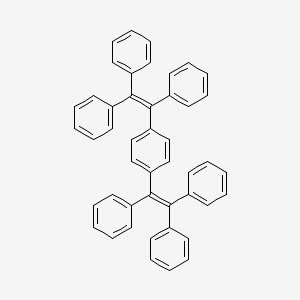
![6-Methyl-6-(3-oxobutyl)-1,4-dioxaspiro[4.5]decan-7-one](/img/structure/B14271092.png)
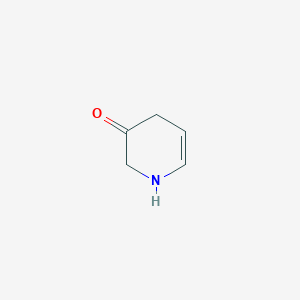
![N,N-Bis(4-ethylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B14271097.png)

